

Technical Guide: Physicochemical Properties of Diflorasone Diacetate Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diflorasone Diacetate*

Cat. No.: *B1670559*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflorasone diacetate ($C_{26}H_{32}F_2O_4$) is a high-potency synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] It is a key active pharmaceutical ingredient (API) in dermatological formulations for treating conditions such as psoriasis and eczema.[2][3] A thorough understanding of its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of **Diflorasone Diacetate** powder, detailed experimental protocols for their determination, and a summary of its mechanism of action.

General Properties

Diflorasone diacetate is a white to off-white crystalline solid or powder.[4][5] It is structurally a diacetate ester of diflorasone, a fluorinated derivative of pregnane.[6]

Quantitative Physicochemical Data

The key physicochemical parameters of **Diflorasone Diacetate** powder are summarized in the tables below for easy reference and comparison.

Table 1: Identification and Structural Properties

Property	Value	Reference(s)
Chemical Name	6 α , 9 α -difluoro-11 β ,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 17,21 diacetate	[1]
CAS Number	33564-31-7	[4][5]
Molecular Formula	C ₂₆ H ₃₂ F ₂ O ₇	[4][5]
Molecular Weight	494.5 g/mol	[4][6]

Table 2: Thermodynamic and Physical Properties

Property	Value	Reference(s)
Melting Point	221-223 °C (with decomposition)	[4][5][7]
Boiling Point	585.1 °C at 760 mmHg (Predicted)	[4]
Density	1.31 g/cm ³	[4]
Water Solubility	6.5 mg/L (at 22 °C)	[7]
Solubility in Solvents	Insoluble in water; Slightly soluble in Chloroform and Methanol; Soluble in DMSO.	[5][7][8][9]
LogP (Octanol/Water)	2.985	[4]
pKa	12.63 \pm 0.70 (Predicted)	[7]

Polymorphism

Diflorasone diacetate is known to exist in multiple crystalline forms (polymorphs), which can impact its stability, dissolution rate, and bioavailability. At least four forms have been identified: an anhydrous form (DD1, as per the US Pharmacopoeia), a monohydrated phase (DDW), and two other anhydrous polymorphs (DD2 and DD3) that can be generated through heating.[10]

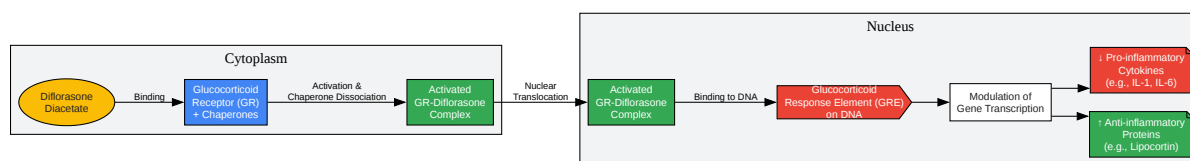
[11][12] The characterization and control of these polymorphic forms are crucial during drug development and manufacturing.

Table 3: Crystallographic Data for **Diflorasone Diacetate** Polymorphs

Polymorph	Crystal System	Space Group	Unit Cell Parameters	Reference(s)
DD1 (Anhydrous)	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	a=29.386 Å, b=10.4310 Å, c=8.1422 Å	[10][11]
DDW (Monohydrate)	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	a=30.311 Å, b=10.6150 Å, c=7.9337 Å	[10][11]
DD2 (Anhydrous)	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	a=15.2639 Å, b=11.7506 Å, c=13.8931 Å	[10][11]
DD3 (Anhydrous)	Monoclinic	P2 ₁	a=11.5276 Å, b=13.8135 Å, c=7.8973 Å, β=103.053°	[10][11]

Mechanism of Action: Glucocorticoid Receptor Signaling

Diflorasone diacetate exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[6][13] Upon diffusing into the cell, it binds to the GR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the formation of a receptor-steroid complex.[13][14] This complex then translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6][13] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortins) and the downregulation of pro-inflammatory cytokines, ultimately reducing inflammation, itching, and vasoconstriction.[1][13]



[Click to download full resolution via product page](#)

Caption: Glucocorticoid Receptor signaling pathway for **Diflorasone Diacetate**.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Diflorasone Diacetate** powder, based on standard pharmacopeial procedures.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the powder in a given solvent.[8][15][16]

- **Preparation:** Add an excess amount of **Diflorasone Diacetate** powder to a series of stoppered flasks, each containing a known volume of the desired solvent (e.g., water, methanol, buffered solutions). Ensure enough solid is present to maintain saturation throughout the experiment.
- **Equilibration:** Place the sealed flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be sufficient for the concentration in the liquid phase to become constant.[8]
- **Phase Separation:** After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the liquid phase by centrifugation followed by filtration through a chemically inert, fine-pored filter (e.g., 0.45 µm PTFE).
- **Quantification:** Dilute the clear filtrate with a suitable solvent. Analyze the concentration of **Diflorasone Diacetate** in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

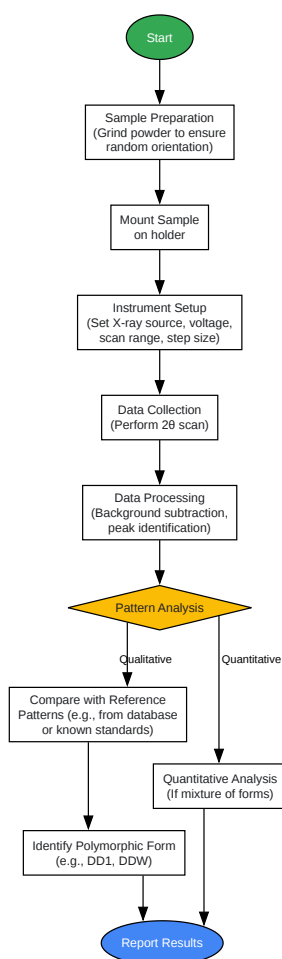
Melting Point Determination (Capillary Method)

This protocol follows the principles outlined in USP General Chapter <741>.[17][18][19]

- Sample Preparation: Ensure the **Diflorasone Diacetate** powder is finely powdered and thoroughly dried.
- Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder sample. Invert the tube and gently tap it on a hard surface to pack the powder into the closed end, forming a column 2.5-3.5 mm high.[17]
- Measurement: Place the loaded capillary into the heating block of a melting point apparatus.
- Heating: Heat the block rapidly to a temperature approximately 5-10 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[17][19]
- Observation: Record the temperature at which the first sign of melting (collapse of the column) is observed and the temperature at which the last solid particle melts completely (clear point). The range between these two temperatures is the melting range.

Polymorphism Characterization (Powder X-ray Diffraction - PXRD)

This protocol is based on the principles of USP General Chapter <941> and is essential for identifying and differentiating crystalline forms.[5][20][21][22]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for polymorphism analysis using PXRD.

- Sample Preparation: Gently grind a small amount of the **Diflorasone Diacetate** powder to reduce particle size and minimize preferred orientation effects.[5]
- Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.
- Instrument Setup: Place the sample holder in the powder diffractometer. Set the instrument parameters, including the X-ray source (commonly Cu K α), voltage, current, and scan range (e.g., 2° to 40° in 2 θ).[23]
- Data Collection: Initiate the scan. The instrument will measure the intensity of diffracted X-rays at different angles (2 θ).

- **Data Analysis:** Process the resulting diffractogram to identify the angular positions (2θ) and relative intensities of the diffraction peaks.
- **Identification:** Compare the obtained PXRD pattern with reference patterns of known polymorphs of **Diflorasone Diacetate** (e.g., from the Cambridge Structural Database or previously characterized standards) to identify the crystalline form(s) present in the sample. [22][24] A match in peak positions (within $\sim 0.2^\circ 2\theta$) and relative intensities indicates the presence of a specific polymorph.[23]

Purity Assay (High-Performance Liquid Chromatography - HPLC)

This protocol provides a general framework for determining the purity of **Diflorasone Diacetate** powder. Specific parameters should be validated for the particular instrument and sample.[9][16][25]

- **Standard Preparation:** Accurately weigh a reference standard of **Diflorasone Diacetate** and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
- **Sample Preparation:** Accurately weigh the **Diflorasone Diacetate** powder sample and dissolve it in the same diluent to achieve a concentration within the linear range of the calibration curve. Filter the solution through a $0.45\ \mu\text{m}$ filter.
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 μm), is typically used for corticosteroids.[26]
 - **Mobile Phase:** An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9][25]
 - **Flow Rate:** Typically 1.0 mL/min.[25]
 - **Detection:** UV detector set at a wavelength of maximum absorbance for **Diflorasone Diacetate** (e.g., 254 nm).[16]

- Injection Volume: Typically 10-20 µL.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Diflorasone Diacetate** in the sample solution from the calibration curve. Calculate the purity as a percentage based on the weighed amount and the measured concentration. Related substances can be quantified as a percentage of the main peak area.

Conclusion

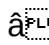
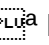
The physicochemical properties of **Diflorasone Diacetate** powder, including its solubility, melting point, and polymorphic state, are fundamental to its performance as an API. The data and standardized experimental protocols presented in this guide serve as a critical resource for researchers and developers. Proper characterization and control of these properties using validated analytical methods are essential for developing robust, stable, and effective topical pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmanews.in [pharmanews.in]
- 2. Loss on Drying | USP-NF [usp-nf.com]
- 3. usp.org [usp.org]
- 4.  731  Loss on Drying [doi.usp.org]
- 5. usp.org [usp.org]
- 6. enamine.net [enamine.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]

- 9. Dexamethasone and Prednisone Assay with HPLC- AppNote [mtc-usa.com]
- 10. drugfuture.com [drugfuture.com]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 12. drugfuture.com [drugfuture.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. thinksrs.com [thinksrs.com]
- 18. pharmacopeia.cn [pharmacopeia.cn]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. usp.org [usp.org]
- 21. ftp.uspbpep.com [ftp.uspbpep.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 24. rigaku.com [rigaku.com]
- 25. neuroquantology.com [neuroquantology.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Diflorasone Diacetate Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670559#physicochemical-properties-of-diflorasone-diacetate-powder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com